Methyl 1-cyclopropyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyclopropyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 1-cyclopropyl-1H-indole-6-carboxylate involves several steps. One common method is the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . Another method involves the use of Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide, which provides good to excellent yields .
Chemical Reactions Analysis
Methyl 1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
Methyl 1-cyclopropyl-1H-indole-6-carboxylate has diverse scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various indole derivatives.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Methyl 1-cyclopropyl-1H-indole-6-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Methyl indole-6-carboxylate: Used in the preparation of tryptophan dioxygenase inhibitors and anticancer agents.
1-Methyl-1H-indole-6-carboxaldehyde: Utilized in various synthetic applications.
These compounds share the indole core structure but differ in their functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 1-cyclopropylindole-6-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)10-3-2-9-6-7-14(11-4-5-11)12(9)8-10/h2-3,6-8,11H,4-5H2,1H3 |
InChI Key |
BAWHPBZJSPKFCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.